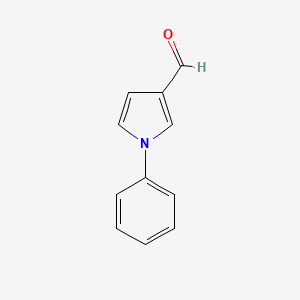
1-苯基-1H-吡咯-3-甲醛
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Phenyl-1H-pyrrole-3-carbaldehyde is an organic compound with the molecular formula C11H9NO It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
科学研究应用
1-Phenyl-1H-pyrrole-3-carbaldehyde has several applications in scientific research:
作用机制
Target of Action
It’s known that many indole derivatives, which are structurally similar to pyrrole compounds, bind with high affinity to multiple receptors . This suggests that 1-phenyl-1H-pyrrole-3-carbaldehyde may also interact with various biological targets.
Mode of Action
It’s known that indole derivatives can interact with their targets in a variety of ways, leading to different biological effects . It’s plausible that 1-phenyl-1H-pyrrole-3-carbaldehyde may have a similar multi-modal action.
Biochemical Pathways
Indole derivatives are known to influence a wide range of biological activities, suggesting that 1-phenyl-1h-pyrrole-3-carbaldehyde may also affect multiple biochemical pathways .
Result of Action
Given the broad-spectrum biological activities of indole derivatives , it’s plausible that 1-phenyl-1H-pyrrole-3-carbaldehyde may have diverse molecular and cellular effects.
准备方法
Synthetic Routes and Reaction Conditions: 1-Phenyl-1H-pyrrole-3-carbaldehyde can be synthesized through several methods. One common approach involves the Vilsmeier-Haack reaction, where a substituted pyrrole reacts with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). This reaction introduces the formyl group at the 3-position of the pyrrole ring .
Industrial Production Methods: While specific industrial production methods for 1-phenyl-1H-pyrrole-3-carbaldehyde are not extensively documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply. The Vilsmeier-Haack reaction remains a viable method for industrial production due to its efficiency and relatively straightforward procedure.
化学反应分析
Types of Reactions: 1-Phenyl-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: KMnO4 in an acidic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO3).
Major Products Formed:
Oxidation: 1-Phenyl-1H-pyrrole-3-carboxylic acid.
Reduction: 1-Phenyl-1H-pyrrole-3-methanol.
Substitution: Various substituted pyrrole derivatives depending on the electrophile used.
相似化合物的比较
- 1-Phenyl-1H-pyrrole-2-carbaldehyde
- 1-Phenyl-1H-pyrrole-4-carbaldehyde
- 1-Phenyl-1H-pyrazole-3-carbaldehyde
Comparison: 1-Phenyl-1H-pyrrole-3-carbaldehyde is unique due to the position of the formyl group on the pyrrole ring, which influences its reactivity and the types of derivatives that can be synthesized. Compared to its isomers, it may exhibit different biological activities and chemical properties, making it a valuable compound for specific applications .
属性
IUPAC Name |
1-phenylpyrrole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c13-9-10-6-7-12(8-10)11-4-2-1-3-5-11/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLAZTBDCCWAUMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CC(=C2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
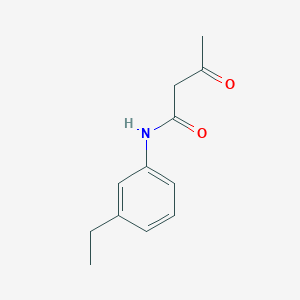
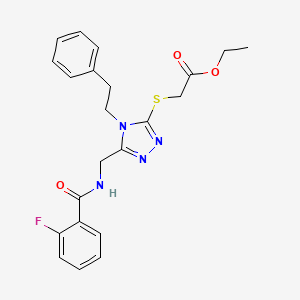
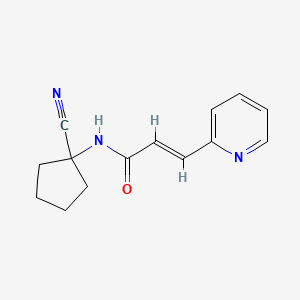
![4-({2-[4-Cyano-3-(2,6-dichlorophenyl)-5-isoxazolyl]vinyl}amino)benzenecarboxylic acid](/img/structure/B2524447.png)
![3,4-dimethyl-N-{[2-(prop-2-en-1-yloxy)phenyl]methyl}aniline](/img/structure/B2524449.png)
![1-allyl-4,5-diphenyl-2-{[3-(trifluoromethyl)benzyl]sulfonyl}-1H-imidazole](/img/structure/B2524452.png)
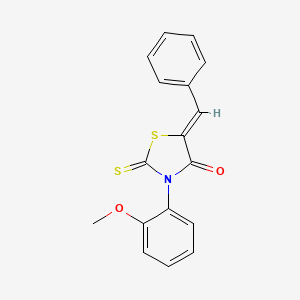
![4-((1H-benzo[d]imidazol-1-yl)methyl)-N-(4-methoxybenzyl)piperidine-1-carboxamide oxalate](/img/structure/B2524456.png)
![4-(Azepan-1-yl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B2524457.png)
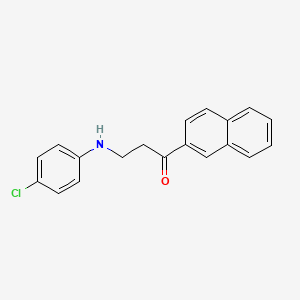
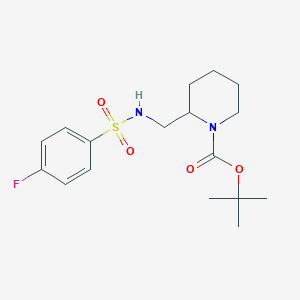

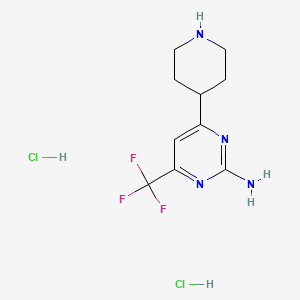
![1-(3-Fluoro-4-methylbenzoyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane](/img/structure/B2524467.png)
